Anti-Proliferative Activity: Aceroside VIII vs. Platyphylloside in Colon and Renal Cancer Cells
In a direct head-to-head comparison performed under identical assay conditions, aceroside VIII exhibited minimal direct anti-proliferative activity (IC₅₀ > 20 μM) against COLO205 colon cancer cells, whereas the structurally related co-isolate platyphylloside showed significant growth inhibition with an IC₅₀ of 11.8 μM [1]. This approximately 2-fold difference in potency, with aceroside VIII being essentially inactive at concentrations where platyphylloside achieves near-complete growth suppression (93% inhibition at 20 μM), demonstrates that the two compounds are functionally non-equivalent despite sharing a diarylheptanoid core. The same trend was observed in renal cancer cell lines A498 and U031, where platyphylloside IC₅₀ values were 17.5 μM and 16.6 μM respectively, while aceroside VIII again exceeded the 20 μM threshold [1].
| Evidence Dimension | Anti-proliferative activity (IC₅₀) in colon cancer cell line COLO205 |
|---|---|
| Target Compound Data | IC₅₀ > 20.0 μM (aceroside VIII) |
| Comparator Or Baseline | Platyphylloside IC₅₀ = 11.8 μM (93% growth inhibition at 20 μM) |
| Quantified Difference | >1.7-fold lower potency; aceroside VIII essentially inactive below 20 μM while platyphylloside achieves 93% inhibition |
| Conditions | COLO205 colon cancer cells; dose-response viability assay; compounds isolated from Betula platyphylla bark via HSCCC |
Why This Matters
This differential shows that aceroside VIII does not act as a direct cytotoxic agent, making it a cleaner tool for studying HDAC6-specific pharmacology without confounding anti-proliferative effects.
- [1] Cho N, et al. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography. Molecules. 2016;21(6):700. View Source
